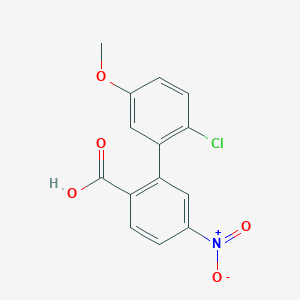
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid (2C5MPA) is a compound that has a wide range of applications in scientific research. It is a nitrobenzoic acid derivative that is used in the synthesis of various organic compounds, as well as in the evaluation of enzyme activity and other biochemical processes. 2C5MPA is a white powder with a purity of 95%, and has a melting point of 166-168°C. It is soluble in water and chloroform, and is relatively stable in air.
Scientific Research Applications
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% has a number of applications in scientific research. It is used in the synthesis of various organic compounds, as well as in the evaluation of enzyme activity and other biochemical processes. It is also used in the analysis of proteins, lipids, and carbohydrates. Additionally, 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% can be used as a reagent in the synthesis of pharmaceuticals and other compounds.
Mechanism of Action
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% is a substrate for a number of enzymes, including nitroreductases, aldehyde oxidases, and nitroalkane oxidases. These enzymes catalyze the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%, and the resulting products can be used for a variety of purposes. For example, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by nitroreductases yields nitrobenzaldehyde, which can be used in the synthesis of pharmaceuticals. Additionally, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by aldehyde oxidases yields 2-amino-4-nitrophenol, which is used in the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% is a substrate for a number of enzymes, and its oxidation can yield a variety of products that have various biochemical and physiological effects. For example, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by nitroreductases yields nitrobenzaldehyde, which is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to anti-inflammatory effects, as well as the inhibition of the formation of reactive oxygen species. Additionally, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by aldehyde oxidases yields 2-amino-4-nitrophenol, which is a potent inhibitor of the enzyme aldehyde oxidase. Inhibition of aldehyde oxidase can lead to a decrease in the production of reactive oxygen species, and can also lead to an increase in the production of nitric oxide, which has a variety of physiological effects.
Advantages and Limitations for Lab Experiments
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% has a number of advantages for use in lab experiments. It is relatively stable in air, and is soluble in water and chloroform. Additionally, it is relatively easy to synthesize, and its purity of 95% makes it well-suited for use in a variety of experiments. However, 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% can be toxic in large doses, and should be handled with care. Additionally, it is important to note that the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% can yield a variety of products, some of which may be toxic.
Future Directions
There are a variety of potential future directions for research involving 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%. For example, further research could be conducted on the biochemical and physiological effects of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% and its oxidation products. Additionally, further research could be conducted on the synthesis of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%, as well as its use in the synthesis of other compounds. Additionally, further research could be conducted on the use of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% in the evaluation of enzyme activity and other biochemical processes. Finally, further research could be conducted on the use of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% in the analysis of proteins, lipids, and carbohydrates.
Synthesis Methods
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% is synthesized through a three-step process. The first step involves the reaction of 5-methoxy-2-chlorobenzoic acid with nitric acid. This reaction yields 2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid and nitrous acid. The second step involves the reaction of the nitrous acid with sodium hydroxide, which yields 2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid and sodium nitrite. Finally, the sodium nitrite is reacted with acetic anhydride, which yields 2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid and acetic acid.
properties
IUPAC Name |
2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-9-3-5-13(15)12(7-9)11-6-8(16(19)20)2-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGNZBNBRWOVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691038 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-18-6 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-nitrobenzoic acid, 95%](/img/structure/B6406565.png)











